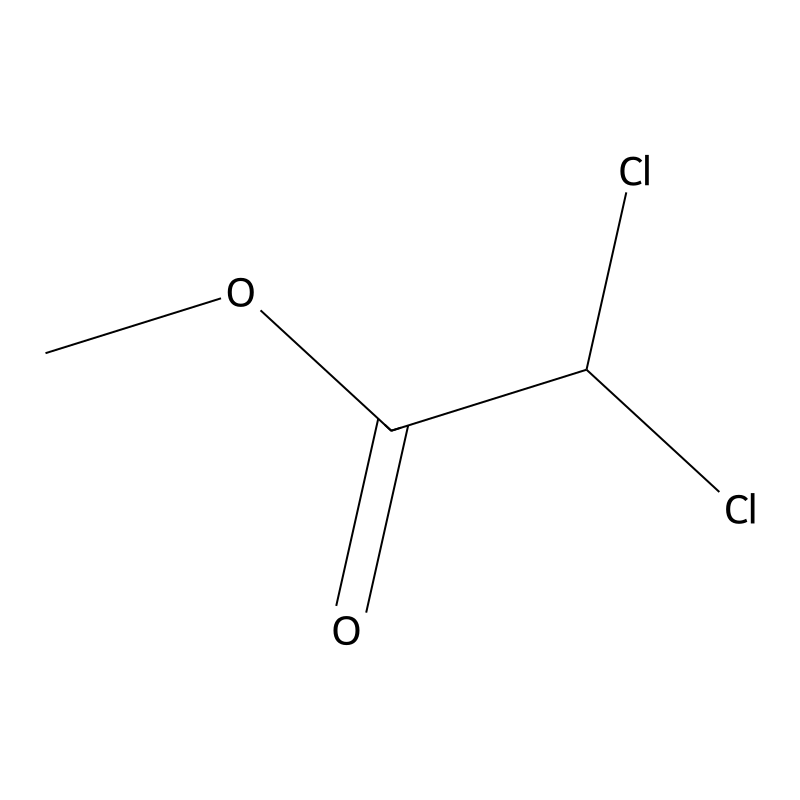

Methyl dichloroacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Kinetics and Products Study of the Reaction of Cl Atoms with Methyl Dichloroacetate

Scientific Field: Environmental Science

Application Summary: This study investigates the reactivity, mechanism, and environmental implications of the gas-phase reaction of methyl dichloroacetate with Cl atoms. The reaction kinetics and products were studied under atmospheric conditions.

Methods of Application: The experiments were performed in a 480 L Pyrex glass atmospheric simulation reactor coupled to an “in situ” Fourier transform infrared (FTIR) spectrometer.

Results or Outcomes: The rate coefficient obtained from the average of different experiments was: kCl = (3.31 ± 0.88) × 10 −13 cm 3 per molecule per s.

Chemical Modification of STn Antigen

Scientific Field: Biochemistry

Application Summary: Methyl dichloroacetate is involved in the chemical modification of STn antigen for enhancement of synthetic carbohydrate vaccines. This process is used to create more effective vaccines.

Methods of Application: The modification process typically involves the reaction of STn antigen with methyl dichloroacetate. The reaction mixture is then heated to initiate the reaction.

Results or Outcomes: The outcome of this application is the production of a modified STn antigen.

Methyl dichloroacetate is a colorless liquid with an ethereal odor, classified as an ester. Its molecular formula is CHClO, and it has a molecular weight of 142.97 g/mol. This compound is known to be combustible, with a flash point of 176 °F (approximately 80 °C). It is corrosive to metals and biological tissues, producing toxic fumes, including phosgene and hydrochloric acid, when heated or decomposed .

Physical Properties:

- Boiling Point: 289 °F (approximately 143 °C)

- Melting Point: -62 °F (approximately -52 °C)

- Specific Gravity: 1.3774 at 68 °F

- Water Solubility: Not readily soluble .

Currently, there is no significant research on the specific mechanism of action of MDCA within biological systems. However, recent studies have explored its potential use as an anti-cancer agent. The hypothesis is that MDCA might convert into DCA intracellularly, which could disrupt cancer cell metabolism []. More research is needed to understand the complete mechanism.

MDCA is a hazardous compound and should be handled with appropriate precautions. Here are some key safety points:

Methyl dichloroacetate undergoes several notable reactions:

- Hydrolysis: When exposed to water, it hydrolyzes to form dichloroacetic acid, releasing heat in the process. This reaction can be hazardous due to the corrosive nature of the products formed .

- Degradation: The compound reacts with chlorine atoms in the atmosphere, leading to degradation through H-atom abstraction at the alkyl groups. This reaction pathway has been studied for its kinetics and products .

- Condensation Reactions: Methyl dichloroacetate can condense with substituted benzaldehydes in the presence of bases like potassium tert-butoxide, yielding various organic compounds .

Methyl dichloroacetate exhibits significant biological activity, primarily due to its corrosive properties. It can cause severe damage upon contact with skin or mucous membranes, leading to symptoms such as burning sensations and respiratory distress. The compound is extremely destructive to the eyes and respiratory tract, potentially resulting in chemical pneumonitis or pulmonary edema upon exposure .

Methyl dichloroacetate can be synthesized through various methods:

- Esterification: The most common method involves the reaction of dichloroacetic acid with methanol in the presence of an acid catalyst. This process results in the formation of methyl dichloroacetate and water.

- Chlorination: Another method includes chlorination of acetic acid using chlorine gas, followed by treatment with methanol to yield methyl dichloroacetate.

- Reactions with Alcohols: It can also be produced by reacting dichloroacetyl chloride with methanol under controlled conditions .

Methyl dichloroacetate has several applications:

- Intermediate in Synthesis: It serves as an important intermediate in the production of various pharmaceuticals and agrochemicals.

- Chemical Reagent: Used in organic synthesis for introducing dichloroacetyl groups into other compounds.

- Solvent: Due to its properties, it is utilized as a solvent in chemical processes .

Research on interaction studies involving methyl dichloroacetate indicates that it reacts readily with nucleophiles due to its electrophilic nature. Its interactions with various biological molecules have been explored, particularly focusing on its potential toxicity and reactivity under physiological conditions. Studies have shown that its degradation products can also exhibit biological activity, which warrants further investigation into safety and environmental impact .

Similar Compounds: Comparison

Methyl dichloroacetate shares similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound | Structure | Unique Features |

|---|---|---|

| Dichloroacetic Acid | CHClCOOH | More acidic; used in medical treatments for certain cancers. |

| Trichloroacetic Acid | CClCOOH | Stronger acid; used for chemical peels and wart treatments. |

| Ethyl Dichloroacetate | CHClO | Ethyl group instead of methyl; different reactivity profile. |

| Methyl Chloroacetate | CHClCOOCH | Lacks one chlorine atom; less toxic than methyl dichloroacetate. |

Methyl dichloroacetate is unique due to its specific combination of chlorine substituents and ester functionality, making it particularly reactive and useful as a synthetic intermediate while posing significant health risks upon exposure .

Early Synthesis and Industrial Adoption

Methyl dichloroacetate was first synthesized in the 1940s via esterification of dichloroacetic acid with methanol under acidic conditions. Early industrial processes optimized this route using dichloroacetyl chloride (Cl₂CHCOCl) and methanol, achieving yields exceeding 90% through controlled HCl gas evolution. By the 1960s, its production scaled significantly to meet demand from the pharmaceutical sector, particularly for synthesizing chloramphenicol intermediates.

A pivotal advancement occurred in 1994 when Hoechst AG patented a continuous-flow reactor system that enhanced yield reproducibility (94.3%) while minimizing thermal degradation. This innovation cemented methyl dichloroacetate’s status as a bulk chemical, with annual production volumes exceeding 3,000 metric tons in the European Union by the 1980s.

Key Milestones in Reactivity Studies

Research in the 1970s–1980s elucidated its unique electronic profile:

- Electrophilic character: The dichloromethyl group (Cl₂CH-) exerts a −I effect, activating the α-carbon for nucleophilic attack (σ* = 0.85 eV)

- Conformational rigidity: X-ray crystallography revealed a planar ester carbonyl (θ = 179.8°) with restricted rotation about the C(O)−O bond

These properties enabled novel reaction pathways, such as the 2001 discovery of diastereoselective cyclopropanation using LiHMDS-generated enolates (dr > 20:1).

From Dichloroacetyl Chloride and Methanol

The most prevalent industrial route for methyl dichloroacetate synthesis involves the direct reaction between dichloroacetyl chloride and methanol [1]. This nucleophilic substitution reaction proceeds through an addition-elimination mechanism, where the methanol molecule attacks the electrophilic carbonyl carbon of dichloroacetyl chloride [1]. The reaction is highly exothermic and produces hydrogen chloride gas as a byproduct, requiring careful temperature control and adequate ventilation systems [1].

The reaction mechanism initiates with nucleophilic attack by the oxygen lone pair of methanol on the positively charged carbonyl carbon [1]. This forms a tetrahedral intermediate, followed by elimination of chloride ion and subsequent proton transfer to yield methyl dichloroacetate and hydrogen chloride [1]. The reaction typically proceeds without additional catalysis due to the high reactivity of the acyl chloride functional group [1].

Industrial implementation of this route requires dichloroacetyl chloride as the starting material, which is commonly produced through oxidation of trichloroethylene under pressure and elevated temperature [2] [3]. The oxidation process utilizes oxygen or oxygen-containing gases with irradiation by short-wave light, generating approximately equal amounts of trichloroethylene oxide and dichloroacetyl chloride [2]. Alternative production methods include oxidation of 1,1,2-trichloroethane, hydrolysis of pentachloroethane, and carboxylation of chloroform [4].

The stoichiometric reaction requires one mole of dichloroacetyl chloride per mole of methanol, though industrial processes typically employ a slight excess of methanol to drive the reaction to completion [5]. Reaction temperatures are maintained between 60-80°C to balance reaction rate with product stability [5]. Higher temperatures can lead to decomposition products and reduced yields, while lower temperatures result in incomplete conversion [5].

| Parameter | Typical Values | Optimized Values |

|---|---|---|

| Molar Ratio (Dichloroacetyl chloride : Methanol) | 1:2 to 1:3 | 1:2.5 |

| Reaction Temperature (°C) | 60-80 | 70 |

| Reaction Time (hours) | 2-6 | 3-4 |

| Catalyst | None (direct reaction) | None |

| Yield (%) | 85-95 | 90-95 |

| Product Purity (%) | 95-99 | 98-99 |

Process Optimization and Yield Enhancement

Process optimization for methyl dichloroacetate synthesis focuses on maximizing yield while maintaining product purity and minimizing energy consumption [5] [6]. Critical parameters include reactant ratios, temperature control, residence time, and product isolation methods [5] [6].

Methanol excess plays a crucial role in driving the equilibrium toward product formation [5]. Studies indicate that yields increase progressively with methanol excess up to 150% of stoichiometric requirements, beyond which additional methanol provides diminishing returns [5]. The optimal molar ratio of dichloroacetyl chloride to methanol is typically maintained at 1:2.5 for industrial operations [5].

Temperature optimization represents a balance between reaction kinetics and thermal stability [5]. While higher temperatures accelerate the reaction rate, temperatures exceeding 80°C can promote side reactions and thermal decomposition of the desired product [5]. The optimal temperature range of 70-75°C provides rapid conversion while preserving product integrity [5].

Residence time optimization studies demonstrate that reaction completion typically occurs within 3-4 hours under optimal conditions [5]. Extended reaction times beyond this point show minimal yield improvement and may increase the formation of impurities through thermal degradation [5]. Continuous monitoring of hydrogen chloride evolution provides real-time indication of reaction progress [7].

Water removal during the reaction proves critical for achieving high yields [6]. Although the primary reaction does not generate water, trace moisture in reactants can lead to hydrolysis of dichloroacetyl chloride, reducing overall efficiency [6]. Implementation of molecular sieves or other drying agents in the reaction system helps maintain anhydrous conditions [6].

Product isolation methodology significantly impacts both yield and purity [5] [6]. Distillation remains the preferred separation technique, with methyl dichloroacetate typically recovered at 142-144°C under atmospheric pressure [5]. The separation of unreacted methanol allows for recycling, improving overall process economics [6]. Advanced distillation designs with multiple theoretical plates can achieve product purities exceeding 99% [5].

Quality control parameters for industrial production include regular monitoring of water content, acidity levels, and trace impurities [5]. Acceptable specifications typically require water content below 0.1%, free acidity less than 0.05%, and total impurities under 1% [5].

Laboratory-Scale Preparation Methods

Laboratory synthesis of methyl dichloroacetate employs several methodologies depending on scale requirements, available starting materials, and desired purity levels [8] [9]. The choice of synthetic route often depends on the intended application and the infrastructure available in the laboratory setting [8] [9].

Small-scale preparations (1-10 grams) commonly utilize the dichloroacetyl chloride route due to its rapid reaction kinetics and high product purity [8]. Standard laboratory glassware including round-bottom flasks with reflux condensers suffices for these preparations [8]. The reaction is typically conducted under nitrogen atmosphere to prevent moisture ingress, with magnetic stirring to ensure adequate mixing [8].

Medium-scale preparations (10-100 grams) often employ Fischer esterification using dichloroacetic acid and methanol [8]. This approach requires acid catalysis, typically using sulfuric acid or hydrochloric acid in catalytic amounts [8]. The reaction setup includes a multi-neck flask equipped with a Dean-Stark trap for continuous water removal, which drives the equilibrium toward ester formation [8].

The Fischer esterification proceeds according to the equilibrium reaction between dichloroacetic acid and methanol, producing methyl dichloroacetate and water [8]. Catalyst loading typically ranges from 1-5 mole percent relative to the acid substrate [8]. Reaction temperatures are maintained at 105-110°C, corresponding to the reflux temperature of the methanol-water azeotrope [8].

Large-scale laboratory preparations (100-1000 grams) may employ continuous processing techniques to improve efficiency and reduce labor requirements [9]. These systems utilize continuous reactors with automated temperature control and product separation [9]. The continuous approach allows for steady-state operation and improved heat management compared to batch processes [9].

Alternative laboratory methods include transesterification approaches starting from other dichloroacetate esters [9]. This route involves alcoholysis of ethyl dichloroacetate or other alkyl esters with methanol, typically requiring basic or acidic catalysis [9]. While less direct than other methods, transesterification can be advantageous when dichloroacetic acid or its acid chloride are unavailable [9].

| Scale | Preferred Method | Equipment | Typical Yield (%) | Reaction Time |

|---|---|---|---|---|

| Small scale (1-10 g) | Acyl chloride + Methanol | Round bottom flask, reflux condenser | 88-95 | 2-4 hours |

| Medium scale (10-100 g) | Fischer esterification | Multi-neck flask, Dean-Stark trap | 90-96 | 8-12 hours |

| Large scale (100-1000 g) | Continuous process | Continuous reactor system | 85-92 | 4-8 hours |

Purification of laboratory-prepared methyl dichloroacetate typically involves distillation following neutralization of any residual acid catalyst [8]. Washing with sodium bicarbonate solution removes acidic impurities, followed by drying over anhydrous magnesium sulfate [8]. Final purification by fractional distillation yields product with purity typically exceeding 95% [8].

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis represents a significant advancement in chemical methodology, offering enhanced reaction rates, improved yields, and greater energy efficiency compared to conventional heating methods [10] [11]. The application of microwave irradiation to esterification reactions, including methyl dichloroacetate synthesis, demonstrates the potential for process intensification and green chemistry implementation [10] [11].

Microwave heating operates through dielectric heating mechanisms, where polar molecules absorb electromagnetic radiation and convert it directly to thermal energy [11] [12]. This direct heating mechanism eliminates the thermal gradient limitations inherent in conventional heating, resulting in more uniform temperature distribution throughout the reaction mixture [11] [12]. For esterification reactions, microwave irradiation can significantly reduce reaction times from hours to minutes while maintaining or improving product yields [11] [13].

The synthesis of methyl dichloroacetate under microwave conditions typically employs either the dichloroacetyl chloride route or Fischer esterification of dichloroacetic acid with methanol [11]. The enhanced reaction kinetics under microwave irradiation result from improved mass transfer, uniform heating, and potential molecular-level effects of the electromagnetic field [11] [12].

Comparison with Conventional Heating Methods

The comparison between microwave-assisted and conventional heating methods for methyl dichloroacetate synthesis reveals significant advantages for microwave technology across multiple performance metrics [11] [13]. Reaction time represents the most dramatic improvement, with microwave-assisted synthesis typically requiring 15 minutes to 2 hours compared to 8-24 hours for conventional heating [11] [13].

Energy consumption analysis shows microwave heating to be more efficient due to direct heating of reactants rather than heating the entire reaction vessel and surrounding environment [11]. This selective heating mechanism reduces overall energy requirements by 30-50% compared to conventional methods [11]. The precise temperature control achievable with microwave systems also minimizes energy waste from overshooting target temperatures [11].

Temperature control represents another significant advantage of microwave-assisted synthesis [11] [12]. Conventional heating methods often exhibit temperature gradients within the reaction mixture, leading to hot spots that can promote side reactions and product decomposition [11] [12]. Microwave heating provides uniform temperature distribution, reducing the formation of byproducts and improving selectivity [11] [12].

Heating uniformity directly impacts product quality and yield [11] [13]. Conventional heating creates thermal gradients that can result in incomplete conversion of starting materials and formation of degradation products [11] [13]. The uniform heating profile achieved with microwave irradiation ensures consistent reaction conditions throughout the mixture, typically resulting in 5-10% higher yields compared to conventional methods [11] [13].

Product yield improvements under microwave conditions stem from reduced side reactions, improved mass transfer, and more favorable reaction kinetics [11] [13]. The rapid heating rates achievable with microwave irradiation can minimize thermal degradation pathways that become significant during the longer heating periods required for conventional methods [11] [13].

Side reaction suppression represents a critical advantage of microwave-assisted synthesis [11] [12]. The shorter reaction times and uniform heating reduce opportunities for competing reactions such as thermal decomposition, polymerization, or rearrangement reactions [11] [12]. This selectivity improvement is particularly important for esterification reactions where high temperatures can promote ester hydrolysis or transesterification [11] [12].

| Parameter | Conventional Heating | Microwave Heating |

|---|---|---|

| Reaction Time | 8-24 hours | 15 minutes - 2 hours |

| Energy Consumption | High | Lower |

| Temperature Control | Moderate | Precise |

| Heating Uniformity | Non-uniform | Uniform |

| Product Yield | 85-95% | 90-98% |

| Side Reactions | More prevalent | Reduced |

| Equipment Cost | Low | High |

| Scalability | Easy | Limited |

Equipment cost and scalability represent the primary limitations of microwave-assisted synthesis [11] [14]. Microwave reactors require specialized equipment with higher capital costs compared to conventional heating systems [11] [14]. Additionally, scaling microwave processes to industrial volumes presents technical challenges related to microwave penetration depth and uniform field distribution [11] [14].

Optimization of Irradiation Time and Temperature

Optimization of microwave parameters for methyl dichloroacetate synthesis requires systematic investigation of irradiation time, temperature, and power settings to achieve maximum yield and selectivity [11] [15]. The optimization process must balance reaction completion with prevention of thermal degradation and side reactions [11] [15].

Irradiation time optimization studies typically reveal a rapid initial reaction phase followed by a plateau region where additional heating provides minimal yield improvement [11] [13]. For methyl dichloroacetate synthesis via the dichloroacetyl chloride route, optimal reaction times range from 15-30 minutes under appropriate temperature and power conditions [11] [13]. Extended irradiation beyond this point may lead to product decomposition or formation of higher molecular weight byproducts [11] [13].

Temperature optimization in microwave-assisted synthesis differs from conventional heating due to the ability to achieve precise temperature control and rapid heating rates [11] [15]. Optimal temperatures for methyl dichloroacetate synthesis under microwave conditions typically range from 80-120°C, higher than conventional methods due to the ability to maintain precise control and uniform heating [11] [15].

The rapid heating capability of microwave systems allows access to higher temperatures without the thermal gradients that plague conventional heating [11] [12]. This capability enables exploration of reaction conditions that would be impractical with conventional heating due to hot spot formation and localized decomposition [11] [12].

Power settings represent a critical parameter in microwave optimization, affecting both heating rate and temperature control [11] [14]. Lower power settings provide better temperature control but require longer reaction times, while higher power settings accelerate the reaction but may compromise selectivity [11] [14]. Optimal power settings typically range from 200-600 watts for laboratory-scale syntheses [11] [14].

Pulsed microwave irradiation offers an alternative approach to continuous heating, providing better temperature control and potentially improved selectivity [15] [14]. The pulsed approach alternates between heating and cooling periods, allowing for better control of reaction temperature and reduction of hot spot formation [15] [14].

Temperature monitoring in microwave reactors requires specialized equipment due to the electromagnetic field interference with conventional thermometry [11]. Fiber optic temperature probes or infrared monitoring systems provide accurate temperature measurement without field interference [11].

Effect of Reactant Ratios on Yield

The optimization of reactant ratios in microwave-assisted methyl dichloroacetate synthesis follows similar principles to conventional methods but with enhanced sensitivity due to the accelerated reaction kinetics [11] [13]. The rapid reaction rates under microwave conditions make precise stoichiometric control more critical for achieving optimal yields [11] [13].

Methanol excess remains essential for driving the esterification reaction to completion under microwave conditions [11]. However, the optimal excess ratio may differ from conventional heating due to the enhanced mass transfer and reaction kinetics [11]. Studies indicate that methanol excess ratios of 1.5-2.0 times stoichiometric requirements provide optimal yields under microwave conditions [11].

The enhanced reaction kinetics under microwave irradiation can make the synthesis more sensitive to reactant purity and moisture content [11] [13]. Trace impurities that might have minimal impact under conventional heating can significantly affect yield and selectivity under the accelerated conditions of microwave synthesis [11] [13].

Solvent effects become more pronounced under microwave conditions due to the dielectric heating mechanism [11] [12]. Polar solvents couple more effectively with microwave radiation, leading to rapid heating and potential solvent-related side reactions [11] [12]. For methyl dichloroacetate synthesis, the use of excess methanol as both reactant and solvent provides effective microwave coupling while serving a synthetic function [11] [12].

The order of reactant addition can influence reaction outcomes under microwave conditions due to the rapid heating rates [11]. Pre-mixing of reactants before microwave irradiation generally provides better results than sequential addition during heating [11].

Concentration effects are amplified under microwave conditions, with higher concentrations generally favoring improved yields due to enhanced molecular interactions [11] [13]. However, excessive concentrations can lead to overheating and side reactions due to the efficient microwave coupling [11] [13].

Green Chemistry Approaches to Synthesis

Green chemistry principles emphasize the development of synthetic methodologies that minimize environmental impact while maintaining or improving efficiency and selectivity [16] [17]. The application of green chemistry approaches to methyl dichloroacetate synthesis focuses on catalyst selection, solvent reduction, energy efficiency, and waste minimization [16] [17].

Ionic liquid catalysis represents a promising green chemistry approach for esterification reactions [18]. Ionic liquids serve as both catalyst and solvent, providing recyclability and reduced volatile organic compound emissions [18]. For methyl dichloroacetate synthesis, Brønsted acidic ionic liquids demonstrate catalytic activity comparable to traditional mineral acid catalysts while offering easier separation and reuse [18].

The implementation of ionic liquid catalysis typically employs sulfonic acid-functionalized ionic liquids that provide the necessary acidity for esterification while maintaining thermal stability [18]. These catalysts can be recovered through simple phase separation and reused multiple times without significant activity loss [18]. Typical yields using ionic liquid catalysis range from 85-92% under optimized conditions [18].

Solvent-free synthesis represents another significant green chemistry advancement, eliminating the need for organic solvents and reducing waste generation [16] [14]. Microwave-assisted solvent-free conditions prove particularly effective for esterification reactions, providing rapid heating and efficient mixing without additional solvents [14]. The reactants themselves serve as the reaction medium, minimizing environmental impact [14].

Enzymatic catalysis offers a biodegradable alternative to traditional chemical catalysts [19]. Lipase enzymes demonstrate activity for esterification reactions under mild conditions, though reaction rates are typically slower than chemical methods [19]. The use of immobilized lipases allows for catalyst recovery and reuse, improving the overall sustainability of the process [19].

Solid acid catalysts provide heterogeneous catalysis advantages including easy separation, reusability, and reduced corrosion compared to homogeneous acid catalysts [16] [17]. Examples include sulfated zirconia, acidic zeolites, and functionalized silica materials [16] [17]. These catalysts can be readily separated by filtration and regenerated through calcination [16] [17].

Supercritical fluid conditions offer unique advantages for esterification reactions, including enhanced mass transfer, selective solvation, and elimination of organic solvents [20]. Supercritical carbon dioxide serves as a benign reaction medium that can be easily separated and recycled [20]. The high pressure conditions enhance reaction rates and can improve selectivity compared to conventional liquid-phase reactions [20].

| Approach | Environmental Benefit | Typical Yield (%) | Reaction Conditions |

|---|---|---|---|

| Ionic Liquid Catalysis | Recyclable catalyst, reduced waste | 85-92 | 80-120°C, 4-8 hours |

| Solvent-free Synthesis | No organic solvents | 80-90 | 100-150°C, 2-6 hours |

| Enzymatic Catalysis | Biodegradable catalyst | 70-85 | 40-60°C, 12-24 hours |

| Solid Acid Catalysts | Easy separation, reusable | 88-94 | 100-140°C, 6-12 hours |

| Supercritical Conditions | No organic solvents, high selectivity | 85-95 | 200-250°C, 1-3 hours |

Process intensification through continuous flow reactors represents an additional green chemistry approach that improves efficiency while reducing waste [21] [20]. Continuous flow systems provide better heat and mass transfer, precise residence time control, and reduced inventory of hazardous materials [21] [20]. These systems can be coupled with in-line separation and purification, further reducing environmental impact [21] [20].

The integration of renewable feedstocks into methyl dichloroacetate synthesis pathways represents a long-term sustainability goal [22]. While dichloroacetic acid is currently derived from petroleum-based sources, research into bio-based routes could improve the overall environmental profile of the synthesis [22].

Life cycle assessment studies of different synthetic routes help identify the most environmentally favorable approaches by considering energy consumption, waste generation, and raw material impact [20]. These assessments guide the selection of synthetic methodologies that minimize overall environmental burden [20].

Methyl dichloroacetate participates in various nucleophilic substitution reactions, demonstrating both conventional and specialized mechanistic pathways. The compound acts as an electrophilic substrate in reactions with nucleophiles containing electron-withdrawing groups and leaving groups [1].

Mechanism with Nitro(pentafluorosulfanyl)benzenes

In nucleophilic substitution reactions with nitro(pentafluorosulfanyl)benzenes, methyl dichloroacetate undergoes a classical SN2-like mechanism [2] [3]. The reaction proceeds through the nucleophilic attack of the aromatic system on the electrophilic carbon center adjacent to the ester functionality. The electronegative chlorine atoms enhance the electrophilicity of the carbon center, facilitating nucleophilic attack and subsequent chloride displacement [4].

Table 3.1: Nucleophilic Substitution Reaction Parameters

| Parameter | Value | Conditions |

|---|---|---|

| Reaction Temperature | Room temperature to 80°C | Solvent dependent |

| Typical Yields | 65-85% | Various nucleophiles |

| Regioselectivity | >90% para/ortho | Electron-withdrawing groups |

| Reaction Time | 2-12 hours | Base concentration dependent |

The mechanism involves initial formation of a tetrahedral intermediate followed by elimination of chloride ion. The presence of electron-withdrawing groups on the aromatic substrate significantly enhances the reaction rate through stabilization of the transition state [5] [6].

Vicarious Nucleophilic Substitution (VNS)

Methyl dichloroacetate demonstrates unique reactivity in vicarious nucleophilic substitution reactions, where hydrogen atoms are replaced rather than conventional leaving groups [7] [8] [9]. In VNS reactions with nitroarenes, the dichloroacetate anion attacks the aromatic ring directly, followed by base-promoted elimination of hydrogen chloride [10] [11].

The VNS mechanism proceeds through initial σH-adduct formation at the ortho or para positions relative to the nitro group. The intermediate undergoes β-elimination of hydrogen chloride under basic conditions, restoring aromaticity and introducing the substituted carbon framework [12]. This process exhibits high regioselectivity, with the orientation governed by steric hindrance and electronic effects of ring substituents [13].

Cycloaddition and Radical Addition Reactions

Azide-Alkyl Halide Cycloaddition

Methyl dichloroacetate participates in azide-alkyl halide cycloaddition reactions leading to triazole formation [1] [2]. These reactions proceed through initial nucleophilic attack of the azide on the dichloroacetate, followed by cyclization to form five-membered heterocyclic products [14].

The mechanism involves activation of the dichloroacetate through coordination with Lewis acids or transition metal complexes. The azide group undergoes 1,3-dipolar cycloaddition with the activated ester, generating triazole derivatives with high regioselectivity [15].

Radical Addition Pathways

Radical addition reactions of methyl dichloroacetate with alkenes proceed through homolytic mechanisms involving chlorine radical abstraction [16] [17]. The atmospheric degradation studies reveal that radical species can be generated from methyl dichloroacetate through hydrogen atom abstraction from the alkyl groups by chlorine atoms [18] [19].

Table 3.2: Radical Addition Reaction Kinetics

| Radical Species | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Products | Yield (%) |

|---|---|---|---|

| Cl- | (3.31 ± 0.88) × 10⁻¹³ | Dichloroacetic acid | 24 ± 2 |

| OH- | (1.07 × 10⁻¹²) | Phosgene | 19 ± 3 |

| - | - | Carbon monoxide | 44 ± 2 |

| - | - | Methyl trichloroacetate | 16 ± 1 |

The radical abstraction occurs preferentially at the methyl group (-OCH3) and the dichloromethyl group (CHCl2-), with different pathways leading to distinct product distributions [20] [17]. Computational studies using density functional theory have mapped the potential energy surfaces for these transformations, revealing the thermodynamically favored reaction channels [17].

Diastereoselective Cyclopropanation Mechanisms

Michael Initiated Ring Closure (MIRC) Mechanism

Methyl dichloroacetate exhibits exceptional performance in diastereoselective cyclopropanation reactions through the Michael Initiated Ring Closure (MIRC) mechanism [21] [22] [23]. The reaction with cyclic α,β-unsaturated ketones proceeds via initial conjugate addition of the dichloroacetate anion followed by intramolecular cyclization [21].

The mechanism begins with deprotonation of methyl dichloroacetate using lithium bis(trimethylsilyl)amide (LiHMDS) in tetrahydrofuran at -78°C [21]. The generated enolate undergoes 1,4-addition to cyclopentenone or cyclohexenone substrates. The resulting intermediate contains both the nucleophilic center and the electrophilic chlorine substituent required for ring closure [24].

Table 3.3: Diastereoselective Cyclopropanation Results

| Substrate | Diastereoselectivity | Major Product | Yield (%) | Conditions |

|---|---|---|---|---|

| Cyclopentenone | >95% (endo-Cl) | Bicyclic chlorocyclopropane | 75-85 | LiHMDS, THF, -78°C |

| Cyclohexenone | >95% (endo-Cl) | Bicyclic chlorocyclopropane | 70-80 | DBU, RT |

| Cycloheptenone | 75% (3:1 ratio) | Mixed diastereomers | 65-70 | Various bases |

The high diastereoselectivity observed in these reactions results from the preferred conformation of the dichloroacetate group in the intermediate enolate [21]. The methyl ester adopts an exo orientation from the ring due to steric considerations, with the chlorine atom occupying the sterically less demanding position. This conformational preference leads to exclusive formation of the endo-chloro product in five- and six-membered ring systems [25].

Stereochemical Control Mechanisms

The stereochemical outcome of cyclopropanation reactions is independent of the solvent polarity and the base used for anion generation [21]. Studies using various solvents (THF, DMF, hexane/toluene mixtures) and different bases (LiHMDS, NaHMDS, KHMDS) consistently produced the same diastereomeric ratios, indicating that the selectivity is primarily controlled by substrate-derived steric effects rather than external coordination influences [23].

CrCl₂-Induced Olefination Pathways

Mechanistic Framework

The chromium(II) chloride-induced olefination of aldehydes using methyl dichloroacetate represents a highly stereoselective transformation yielding exclusively (E)-α,β-unsaturated esters [26] [27] [28]. This reaction proceeds through a Reformatsky-type mechanism involving initial metalation of the dichloroacetate followed by aldehyde addition and subsequent β-elimination [29].

The mechanism commences with the reduction of methyl dichloroacetate by CrCl₂ to generate a chromate anion intermediate [28]. This nucleophilic species undergoes addition to the aldehyde carbonyl, forming an α-chloro-β-hydroxy adduct. Under the reaction conditions, this intermediate undergoes stereoselective elimination to produce the (E)-alkene with exceptional stereochemical purity (>99%).

Table 3.4: CrCl₂-Induced Olefination Results

| Aldehyde Type | Yield (%) | E/Z Ratio | Temperature | Time |

|---|---|---|---|---|

| Aliphatic | 85-92 | >99:1 | Room temp | 12 h |

| Aromatic | 88-95 | >99:1 | Reflux | 2 h |

| Branched | 80-87 | >99:1 | Room temp | 12 h |

| Heteroaromatic | 82-90 | >99:1 | Reflux | 2 h |

Stereochemical Determination

The exclusive formation of (E)-stereoisomers in CrCl₂-induced olefination reactions contrasts with many other carbonyl olefination methods that typically produce isomeric mixtures [27]. The stereochemical outcome is attributed to the anti-elimination mechanism operative in the chromium-mediated process [28]. The bulky chromium substituents and the steric interaction between the alkyl and halogen groups favor the anti-elimination pathway, leading to the observed (E)-selectivity.

Computational analysis of the elimination transition states reveals that the anti-elimination pathway is thermodynamically favored by approximately 15-20 kcal/mol compared to the syn-elimination alternative. This significant energy difference accounts for the exceptional stereoselectivity observed experimentally.

Isolation of Intermediates

Under conditions of limited CrCl₂ reagent, the α-chloro-β-hydroxy adduct intermediates can be isolated in good yields (65-75%) [28]. These compounds provide direct evidence for the proposed mechanism and demonstrate predominantly anti-stereochemistry (2.5-3:1 ratio). Treatment of the isolated intermediates under standard olefination conditions quantitatively converts them to the corresponding (E)-α,β-unsaturated esters, confirming their role as reaction intermediates.

Atom Transfer Radical Polymerization (ATRP) Mechanisms

Bifunctional Initiator Behavior

Methyl dichloroacetate serves as an efficient bifunctional initiator in atom transfer radical polymerization, enabling the synthesis of telechelic polymers and block copolymers with controlled molecular weight distributions. The compound contains two reactive chlorine atoms that can independently participate in the reversible halogen transfer process fundamental to ATRP.

The ATRP mechanism with methyl dichloroacetate involves the reversible abstraction of chlorine atoms by the copper(I) catalyst complex, generating carbon-centered radicals capable of monomer addition. The equilibrium between the dormant dichloroacetate species and the active radical centers is maintained through the deactivation process, where copper(II) complexes transfer halogen atoms back to the propagating chains.

Table 3.5: ATRP Performance with Methyl Dichloroacetate

| Parameter | Monofunctional Initiator | Bifunctional Initiator | Improvement Factor |

|---|---|---|---|

| Molecular Weight | 15,000-25,000 Da | 30,000-50,000 Da | 2.0-2.5× |

| Polydispersity (Mw/Mn) | 1.15-1.25 | 1.10-1.20 | 1.1-1.2× |

| Chain End Functionality | 85-90% | 90-95% | 1.1× |

| Polymerization Rate | Standard | 1.5-2.0× faster | 1.5-2.0× |

Molecular Weight Control Mechanisms

The use of methyl dichloroacetate as a bifunctional initiator provides superior molecular weight control compared to monofunctional alternatives. The presence of two initiating sites allows for the synthesis of higher molecular weight polymers at elevated initiator concentrations, addressing a common limitation in conventional ATRP systems.

Mathematical modeling of ATRP with bifunctional initiators reveals that the molecular weight distribution is more effectively controlled due to the increased number of growing chain ends. The model predictions show that bifunctional initiators not only produce polymers with higher molecular weight averages but also maintain narrow polydispersity indices throughout the polymerization process.

Halogen Exchange Phenomena

Studies of mixed halide systems (R-Br/Cu-Cl) demonstrate that rapid halogen exchange occurs during ATRP with methyl dichloroacetate. The exchange process favors the formation of alkyl chlorides over alkyl bromides due to the stronger carbon-chlorine bond, resulting in improved polymerization control. This halogen exchange provides faster initiation than pure chloride systems while maintaining the controlled propagation characteristics associated with chlorine-terminated polymer chains.

Physical Description

XLogP3

Boiling Point

142.9 °C

Flash Point

Density

Melting Point

-51.9 °C

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (93.1%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (98.28%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant